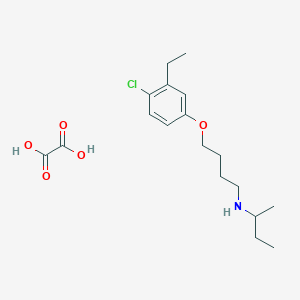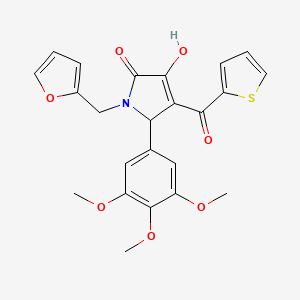![molecular formula C18H29NO B4039328 1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine](/img/structure/B4039328.png)
1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine
Übersicht
Beschreibung
1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C18H29NO and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.224914549 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Impact of Phenolic Compounds
Occurrence and Behavior in Aquatic Environments : Parabens, which are esters of para-hydroxybenzoic acid and may have structural similarities to the compound of interest, are widely used as preservatives and have been detected in various environmental matrices. Research highlights their occurrence, fate, and behavior in aquatic environments, noting their ubiquity and potential as weak endocrine disrupters. The study indicates that despite wastewater treatments, parabens persist in low concentrations in effluents and can be found in surface waters and sediments, reflecting continuous environmental introduction (Haman et al., 2015).
Transformation and Toxicity of Chlorinated Phenolic Compounds : The presence and impact of chlorinated derivatives of phenolic compounds, such as chlorinated parabens, highlight the potential environmental persistence and toxicity of these modifications. Studies have detected chlorinated phenolics in various environmental settings, including wastewater and rivers, raising concerns about their stability and the need for further toxicity evaluations (Haman et al., 2015).
Bioactivities and Applications
Bioactivities of Phenolic Compounds : Phenolic acids, including chlorogenic acid, have shown a wide range of biological and pharmacological activities, such as antioxidant, anti-inflammatory, and cardioprotective effects. These activities suggest the potential for phenolic compounds to be used in therapeutic and nutraceutical applications, offering insights into the diverse functionalities that compounds like 1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine might possess (Naveed et al., 2018).
Natural Sources and Analogues : The study on 2,4-Di-tert-butylphenol and its analogs emphasizes the occurrence and bioactivities of phenolic compounds across a broad spectrum of natural sources. It underlines their significant toxicity and potential regulatory roles within producing organisms, pointing to the ecological and biological importance of phenolic compounds and their derivatives (Zhao et al., 2020).
Eigenschaften
IUPAC Name |
1-[3-(2-ethylphenoxy)propyl]-3,5-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-4-17-8-5-6-9-18(17)20-11-7-10-19-13-15(2)12-16(3)14-19/h5-6,8-9,15-16H,4,7,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIYMLSHBZTYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN2CC(CC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-Chloro-5-methylphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039265.png)
![[2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B4039271.png)

![[2-(3-chlorophenoxy)ethyl]dimethylamine oxalate](/img/structure/B4039282.png)
![methyl 4-[3-(2-furoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4039290.png)
![N-benzyl-2-[2-(3,4-dichlorophenoxy)ethoxy]ethanamine oxalate](/img/structure/B4039295.png)
![4-[3-(4-Chloro-2,3-dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4039301.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B4039308.png)
![N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4039315.png)
![3-{[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4039322.png)
![N,N-dimethyl-2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4039336.png)
![N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine;oxalic acid](/img/structure/B4039342.png)

